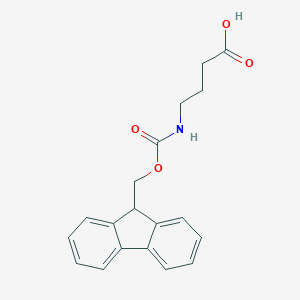

![molecular formula C24H20FNO4 B557290 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid CAS No. 264276-42-8](/img/structure/B557290.png)

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

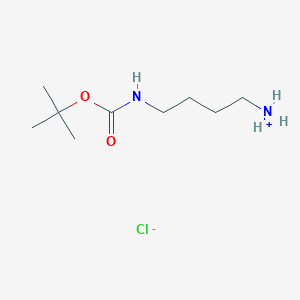

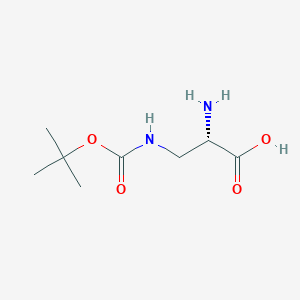

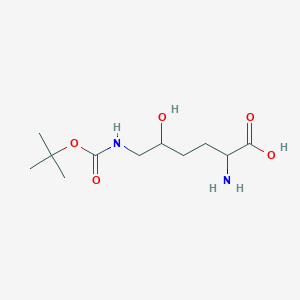

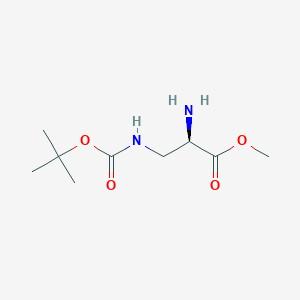

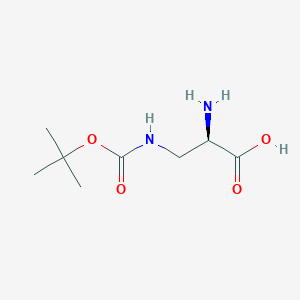

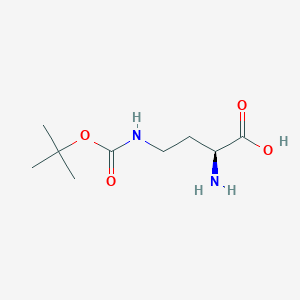

This compound, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluorophenylalanine, is a chemical compound with the molecular formula C24H20FNO4 . It has a molecular weight of 405.43 .

Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid moiety . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Photoresponsive Hydrogels

Fmoc-p-fluoro-DL-Phe-OH has been used in the creation of photoresponsive hydrogels . These hydrogels can provide precise spatial and temporal control for molecule release . The enhanced release of encapsulated dye molecules can be achieved via UV light irradiation .

Controllable Dye Release

The compound has been used in the development of systems for controllable dye release . The amount of dye released can be controlled by manipulating photoirradiation time .

Modification of Physical Properties

A single atom modification in Fmoc-p-fluoro-DL-Phe-OH can significantly impact the physical properties and kinetics of the self-assembly process . This can lead to unique effects on the self-assembly process and the physical properties of the product .

Biomedical Applications

Fmoc-p-fluoro-DL-Phe-OH based supramolecular hydrogels have potential applications in the field of biomedicine . These self-assembled systems exhibit well-ordered functional architectures and unique physicochemical properties .

Material Science Applications

The compound is also receiving attention from the field of material science . The control over the kinetics and mechanical properties of the end-products remains a challenge, but the compound’s unique properties offer potential solutions .

Extracellular Matrices

Fmoc-p-fluoro-DL-Phe-OH based hydrogels have been tested as extracellular matrices . These matrices have potential applications in cytotoxicity and cell adhesion assays .

Mecanismo De Acción

Target of Action

The compound, 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid, also known as Fmoc-p-fluoro-DL-Phe-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the amino acids that make up peptides .

Mode of Action

The compound acts by protecting the amine groups during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This protection allows for the selective synthesis of peptides without unwanted side reactions .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amine groups during the coupling of amino acids, preventing side reactions and ensuring the correct sequence of amino acids in the peptide chain .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the amine groups during synthesis, it prevents side reactions and ensures the integrity of the peptide chain .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc group in protecting the amine groups. The compound is stable under typical laboratory conditions, but it can be removed rapidly by base . Therefore, the stability and efficacy of this compound can be controlled by adjusting the conditions of the peptide synthesis process.

Safety and Hazards

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUMACXMEZBPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374679 |

Source

|

| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |

CAS RN |

264276-42-8 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264276-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.